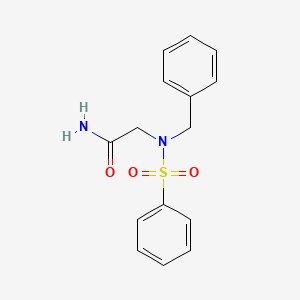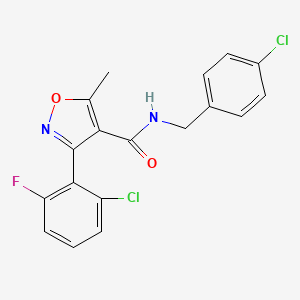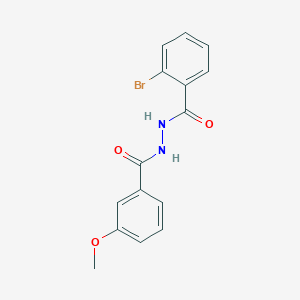
N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea, also known as DFTU, is a chemical compound with potential applications in scientific research. This compound is a member of the thiourea family, which is known for its diverse range of biological and chemical properties. DFTU has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea involves its ability to inhibit the activity of enzymes involved in cell growth and proliferation. Specifically, N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell cycle regulation and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea can induce apoptosis in cancer cells through the activation of caspase enzymes, which are involved in the programmed cell death pathway. N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is important for the growth and spread of tumors. In addition, N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea in laboratory experiments is its ability to selectively target cancer cells while sparing normal cells. This specificity may reduce the side effects associated with traditional chemotherapeutic agents. However, one limitation of using N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea is its potential toxicity, which may limit its use in vivo.
Future Directions
For N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea research include the development of more potent and selective inhibitors of CK2, the exploration of N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea as a potential therapeutic agent for other diseases, and the investigation of the potential use of N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea in combination with other chemotherapeutic agents.
Synthesis Methods
N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea can be synthesized through a variety of methods, including the reaction of 3,4-dimethylbenzoyl chloride with 3-fluoroaniline, followed by reaction with thiourea. Another method involves the reaction of 3,4-dimethylphenyl isothiocyanate with 3-fluoroaniline. Both methods have been successful in producing N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea with high yields and purity.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-10-6-7-14(8-11(10)2)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSLFZQQMMAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)


![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5830959.png)